Product packaging for CWP232291(Cat. No.:)

CWP232291

Cat. No.: B1191735
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CWP232291 is a first-in-class, small-molecule prodrug that acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell fate often dysregulated in cancer . Upon administration, this compound is rapidly converted into its active form, CWP232204, which targets the RNA-binding protein Sam68 (Src-associated in mitosis, 68 kDa) . This binding induces selective apoptosis in cancer cells through multiple mechanisms: it triggers endoplasmic reticulum stress, leading to the activation of caspases; promotes the degradation of β-catenin; and suppresses the expression of anti-apoptotic genes like survivin . This multi-faceted mechanism of action gives this compound significant research value across various oncology fields. Preclinical studies have demonstrated its efficacy in models of acute myeloid leukemia (AML), where it has shown single-agent activity, including complete and partial responses in a Phase 1 clinical trial (NCT01398462) . Furthermore, its antitumor activity extends to solid tumors. Research shows this compound blocks the growth of castration-resistant prostate cancer by downregulating β-catenin and androgen receptor signaling . It also attenuates ovarian cancer growth, showing notable efficacy even against cisplatin-resistant cell lines and patient-derived organoids, highlighting its potential in tackling therapy-resistant disease . The pharmacological profile of this compound is characterized by pharmacokinetic linearity and a terminal half-life of approximately 12 hours for its active metabolite . With a defined maximum tolerated dose (MTD) of 257 mg/m² in human trials and a manageable safety profile, it presents a compelling candidate for further investigative research, particularly in combination therapy strategies . This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

Synonyms

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origin of Product

United States

Molecular Mechanisms of Action of Cwp232291

Direct Inhibition of Wnt/β-catenin Signaling Cascade

CWP232291 functions as a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, and its aberrant activation is frequently observed in numerous cancers. nih.govchemdiv.comashpublications.orgashpublications.org this compound specifically targets this cascade, leading to a reduction in β-catenin levels and subsequent downstream effects. nih.govresearchgate.net

β-catenin Degradation and Destabilization

A key mechanism by which this compound inhibits the Wnt/β-catenin pathway is by promoting the degradation and destabilization of β-catenin. ashpublications.orgashpublications.orgashpublications.org This degradation is intricately linked to the induction of endoplasmic reticulum (ER) stress and subsequent caspase-3-dependent apoptosis. Studies have shown that caspase-3-mediated apoptosis can directly induce the degradation of β-catenin. nih.gov

In cellular studies, the application of this compound led to a notable decrease in β-catenin protein expression. For instance, Western blot analysis in prostate cancer cell lines (PC3, DU145, LNCaP, 22Rv1) treated with this compound for 24 hours at their respective IC50 concentrations demonstrated a marked suppression of β-catenin. researchgate.net Furthermore, fluorescence microscopy revealed a reduction in nuclear β-catenin staining in prostate cancer cells exposed to this compound compared to untreated controls, indicating its role in preventing β-catenin's nuclear accumulation, which is essential for its transcriptional activity. researchgate.netresearchgate.net

Downregulation of Wnt/β-catenin-Dependent Transcriptional Activity

This compound significantly suppresses Wnt-dependent transcriptional activity. nih.govresearchgate.netnih.gov This effect is evident through its ability to decrease the luciferase activity in LEF/TCF reporter assays, which are commonly used to measure β-catenin/TCF-mediated transcription. nih.govresearchgate.net For example, in prostate cancer cell lines (PC3, DU145, LNCaP, 22Rv1) transfected with a LEF/TCF luciferase reporter construct, this compound treatment at IC50 concentrations significantly reduced luciferase activity, even in the presence of WNT3a stimulation. nih.govresearchgate.net

This downregulation extends to various Wnt target genes that are crucial for cell proliferation and survival. This compound has been shown to suppress the expression of genes such as survivin, c-MYC, and cyclin D1. nih.govchemdiv.comashpublications.orgresearchgate.netascopubs.orgnih.gov

Table 1: Effect of this compound on LEF/TCF Luciferase Reporter Activity in Prostate Cancer Cell Lines nih.govresearchgate.net

Cell LineThis compound IC50 (nM)Effect on LEF/TCF Luciferase Activity (compared to control)
PC3200Significantly decreased
DU145400Significantly decreased
LNCaP60Significantly decreased
22Rv170Significantly decreased

Specific Modulation of β-catenin/TCF-mediated Gene Expression

This compound specifically modulates β-catenin/TCF-mediated gene expression by inhibiting the transcriptional activity driven by this complex. chemdiv.com The compound's mechanism involves disrupting the interaction between CREB-binding protein (CBP) and β-catenin. nih.gov This disruption leads to the induction of Sam68/CBP complex formation, which in turn alters CBP/β-catenin-dependent transcription, ultimately promoting apoptosis and differentiation. nih.gov

Preclinical data consistently demonstrate this compound's selective inhibitory activity against Wnt gene reporters and its ability to reduce the expression of key target genes such as β-catenin, cyclin D1, and survivin. chemdiv.comnih.gov Immunohistochemical analyses of tumors treated with this compound have further confirmed a reduction in β-catenin, c-MYC, and cyclin D1 protein levels. ascopubs.org

Induction of Endoplasmic Reticulum (ER) Stress

Beyond its direct impact on Wnt/β-catenin signaling, this compound is a potent inducer of endoplasmic reticulum (ER) stress. nih.govashpublications.orgresearchgate.netashpublications.orgresearchgate.netresearchgate.netnih.govmdpi.comfrontiersin.org ER stress arises from the accumulation of misfolded or unfolded proteins within the ER lumen, triggering a cellular response known as the Unfolded Protein Response (UPR). nih.govresearchgate.netnih.govmdpi.com Interestingly, ER stress itself has been shown to modulate the Wnt/β-catenin signaling pathway, and severe ER stress can even block Wnt protein processing and secretion. nih.gov

Activation of ER Stress Pathways (e.g., PERK, IRE1α)

This compound activates critical ER stress pathways, including those mediated by Protein Kinase RNA-like ER Kinase (PERK) and Inositol-Requiring Enzyme 1 alpha (IRE1α). nih.gov Upon this compound treatment, a concentration-dependent increase in the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) was observed. nih.govresearchgate.net This phosphorylation is a direct indicator of PERK activation, as PERK attenuates global translation initiation via eIF2α phosphorylation as part of the UPR. nih.govresearchgate.netmdpi.com

Simultaneously, this compound leads to an increase in IRE1α protein levels. nih.govresearchgate.net IRE1α, another key ER stress sensor, undergoes homodimerization and autophosphorylation upon ER stress, activating its endoribonuclease function. nih.govmdpi.com These activations signify that this compound effectively triggers the UPR in affected cells. nih.govresearchgate.net

Table 2: this compound's Impact on ER Stress Markers in Prostate Cancer Cells nih.govresearchgate.net

MarkerEffect of this compound Treatment (24h at IC50)Detection Method
eIF2α phosphorylationConcentration-dependent increaseWestern Blotting
IRE1α proteinConcentration-dependent increaseWestern Blotting
CHOP proteinConcentration-dependent increaseWestern Blotting
CHOP mRNASignificant increaseReal-time PCR

Upregulation of Proapoptotic Proteins (e.g., CHOP, cleaved PARP)

The induction of ER stress by this compound culminates in the upregulation of several proapoptotic proteins, driving cells towards programmed cell death. nih.govresearchgate.netresearchgate.netnih.gov A prominent example is the proapoptotic transcription factor C/EBP homologous protein (CHOP). nih.govresearchgate.netresearchgate.netnih.gov PERK activation, through its downstream effect of eIF2α phosphorylation, directly leads to increased expression of CHOP. nih.gov Quantitative real-time PCR data confirm a significant increase in CHOP mRNA levels in prostate cancer cells following this compound treatment. nih.govresearchgate.net

Furthermore, this compound treatment results in the activation of caspases, key executioners of apoptosis. nih.govashpublications.org This is evidenced by the significant increase in cleaved caspase-3 and cleaved PARP (Poly-ADP ribose polymerase), which are hallmarks of caspase-mediated apoptosis. nih.govashpublications.orgresearchgate.netplos.orgthno.org These findings collectively underscore this compound's ability to induce a robust ER stress response that directly contributes to its proapoptotic activity. nih.gov

Link between ER Stress and Wnt Pathway Modulation

This compound is known to induce endoplasmic reticulum (ER) stress within cancer cells. This induction of ER stress subsequently leads to the upregulation of the proapoptotic protein CHOP and the activation of caspase-3-dependent apoptosis. nih.govguidetopharmacology.orgidrblab.orgpitt.edunih.govuni-freiburg.demdpi.comlibretexts.org Beyond its direct apoptotic effects, ER stress is intimately linked with the modulation of the Wnt/β-catenin signaling pathway. Caspase-3-mediated apoptosis can contribute to the degradation of β-catenin. nih.gov Furthermore, severe ER stress has been reported to impede Wnt protein processing and secretion. nih.gov Mechanistically, this compound suppresses the expression of β-catenin by influencing Wnt-dependent transcriptional activity. nih.govguidetopharmacology.orgidrblab.orgpitt.edunih.govuni-freiburg.demdpi.comlibretexts.org

Binding to Specific Cellular Proteins

The active metabolite of this compound, CWP232204, exerts its effects by binding to specific cellular proteins, notably Src-Associated substrate in Mitosis of 68 kDa (Sam68).

This compound, through its active form CWP232204, directly binds to Sam68. idrblab.orguni-freiburg.denih.govunizg.hruth.edugenecards.orgsemanticscholar.orgidrblab.netnih.govrcsb.org Sam68, also known as KHDRBS1, is an RNA-binding protein characterized by its KH domain and belongs to the signal transduction and activation of RNA (STAR) family. nih.govgenecards.orgnih.gov This protein is frequently overexpressed in various cancer types and plays a crucial role in cellular processes such as cell cycle progression and apoptosis. nih.gov The interaction between CWP232204 and Sam68 promotes apoptosis in selective cancer cells through several mechanisms. These include the activation of the transcription factor NF-κB, the induction of alternative splicing of the BCL-2 apoptosis gene (shifting the balance towards pro-apoptotic isoforms), and the downregulation of the anti-apoptotic protein survivin via Wnt signaling. nih.govuth.edugenecards.org Additionally, this compound disrupts the interaction between CBP and β-catenin, instead promoting the formation of a Sam68/CBP complex. This alteration in complex formation subsequently modifies CBP/β-catenin-dependent transcription, leading to the promotion of apoptosis and differentiation. nih.govrcsb.org

Table 1: Key Interactions of this compound's Active Metabolite, CWP232204

Target ProteinMechanism of InteractionDownstream EffectReferences
Sam68Direct bindingInduces apoptosis, alters gene splicing, downregulates survivin idrblab.orguni-freiburg.denih.govunizg.hruth.edugenecards.orgsemanticscholar.orgidrblab.netnih.govrcsb.org
β-cateninSuppression of expression, disruption of CBP interactionInhibits Wnt-dependent transcriptional activity, promotes apoptosis nih.govguidetopharmacology.orgidrblab.orgpitt.edunih.govuni-freiburg.demdpi.comlibretexts.org

Modulation of Androgen Receptor (AR) Signaling

This compound significantly modulates androgen receptor (AR) signaling, a critical pathway in prostate cancer.

This compound has been shown to downregulate the expression of both the full-length androgen receptor (AR) and its various splice variants in prostate cancer cells. nih.govguidetopharmacology.orgnih.govidrblab.netbidd.groupnih.govuni-freiburg.de Studies in prostate cancer cell lines, such as LNCaP and 22Rv1, have demonstrated a decrease in AR and its splice variants (e.g., AR-V7) following this compound treatment. nih.govnih.govidrblab.netnih.govwikipedia.org Furthermore, this compound reduces the mRNA levels of AR and its target genes, including PSA, UBE2C, and TMPRSS2, suggesting a direct impact on AR transcription. nih.gov

Table 2: this compound's Impact on Androgen Receptor Expression

Cell Line/ContextEffect on AR ExpressionEffect on AR Splice VariantsReferences
LNCaP cellsDecreased AR expressionDecreased expression nih.govidrblab.netnih.gov
22Rv1 cellsDecreased AR expressionDecreased expression (e.g., AR-V7) nih.govnih.govidrblab.netnih.govwikipedia.org
VCaP cellsDecreased AR expressionDecreased expression idrblab.net

The modulation of the Wnt pathway by this compound is particularly effective in castration-resistant prostate cancer (CRPC) due to the synergistic interaction between β-catenin and AR. nih.govidrblab.netbidd.groupuni-freiburg.de This synergistic relationship has been well-documented, where AR and Wnt/β-catenin signaling can mutually reinforce each other to promote androgen-independent growth and progression of prostate cancer, especially when cells adapt to low androgen environments. nih.govidrblab.net The ability of this compound to concurrently disrupt both β-catenin and AR signaling suggests that targeting the Wnt pathway can be a more effective therapeutic strategy for AR-positive CRPC. nih.gov

Compound and Protein PubChem CIDs

Consequent Cellular Outcomes

The molecular actions of this compound culminate in significant cellular outcomes, primarily the induction of apoptosis and the inhibition of cell proliferation and growth in various cancer models.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This effect is largely dependent on the activation of caspases. Studies have shown that this compound leads to the activation of caspase-3 and the cleavage of PARP1, both being key indicators of apoptotic cell death nih.govnih.gov. The induction of ER stress by this compound results in the upregulation of proapoptotic proteins such as CHOP, which further contributes to the activation of caspase-3-dependent apoptosis nih.gov. Inhibition of caspase activity using a pan-caspase inhibitor, ZVAD-FMK, has been shown to abrogate this compound-induced apoptosis, confirming the critical role of the caspase pathway in its mechanism of action. The degradation of β-catenin, a direct consequence of this compound's inhibitory effect on the Wnt pathway, also plays a role in inducing apoptosis.

Inhibition of Cell Proliferation and Growth

This compound significantly inhibits the proliferation and growth of a wide range of cancer cells both in vitro and in vivo. It has demonstrated efficacy in various cancer cell lines, including those derived from prostate cancer, ovarian cancer, and hematological malignancies nih.govnih.gov.

In prostate cancer, this compound has been shown to block the growth of castration-resistant prostate cancer cells and primary cells derived from CRPC patients nih.gov. Notably, it exhibited similar growth inhibition in docetaxel-resistant DU145 cells as in parental DU145 cells, indicating its potential against drug-resistant phenotypes. In vivo studies using CRPC xenograft mouse models revealed that this compound inhibited tumor growth in a dose-dependent manner.

Table 1: Effects of this compound on Tumor Growth in CRPC Xenograft Models (22Rv1 xenograft mouse model)

Treatment GroupTumor Growth Inhibition (%) (Day 27)Tumor Weight (mg) (Day 27)
VehicleN/A592
This compound (50 mg/kg/day)52.0245
This compound (100 mg/kg/day)73.7160

In ovarian cancer, this compound significantly attenuated cancer growth through the inhibition of β-catenin, including in cisplatin-resistant cell lines and patient-derived organoids nih.gov. For multiple myeloma cell lines (RPMI-8226, OPM-2, NCI-H929, JJN3, and EJM), this compound exhibited potent growth inhibitory activity with IC50 values ranging from 13 to 73 nM. Additionally, in HEK293 cells, this compound treatment dose-dependently reduced the promoter activity of TOPflash induced by Wnt-3a-Conditioned Media, with a calculated IC50 value of 273 nM.

Table 2: In Vitro Growth Inhibitory Activity of this compound

Cell Line/Assay SystemIC50 (nM)
RPMI-8226 (MM)13 - 73
OPM-2 (MM)13 - 73
NCI-H929 (MM)13 - 73
JJN3 (MM)13 - 73
EJM (MM)13 - 73
HEK293 (TOPflash assay)273

Furthermore, this compound demonstrated potent cytotoxic effects in primary tumor cells from patients with hematologic malignancies, including acute myeloid leukemia (AML) and B-cell neoplasms (B-cell non-Hodgkin lymphoma [B-NHL] and multiple myeloma [MM]), often at sub-micromolar levels and showing greater potency than conventional anti-leukemic cytotoxic agents such as cytarabine, daunorubicin, or doxorubicin. In genetically-engineered mouse models, this compound treatment significantly suppressed the spontaneous development of intestinal tumors and reduced the number of mice that developed intestinal adenocarcinomas.

Preclinical Efficacy and Therapeutic Potential of Cwp232291 in Cancer Models

Hematological Malignancies

CWP232291 has demonstrated significant anti-tumor activity in preclinical in vitro and in vivo models of hematological cancers. researchgate.net The compound functions as an inhibitor of the Wnt signaling pathway, leading to the degradation of β-catenin by inducing endoplasmic reticulum (ER) stress, which in turn activates caspases and triggers apoptosis. nih.govnih.gov

Acute Myeloid Leukemia (AML)

In preclinical studies, this compound has shown notable antineoplastic activity in cell cultures and animal models of AML, including bone marrow engraftment models. researchgate.netnih.gov The Wnt signaling pathway, often characterized by aberrant levels of β-catenin, is implicated in over 50% of AML cases and is associated with a poor prognosis. nih.gov this compound's mechanism of action, which targets this pathway, presents a promising therapeutic strategy. nih.gov Furthermore, preclinical research suggests that inhibiting Wnt signaling can increase the sensitivity of leukemia cells to chemotherapy. nih.gov

Multiple Myeloma (MM)

Preclinical investigations have established the anti-tumor activity of this compound in models of multiple myeloma. researchgate.net The compound targets β-catenin for degradation, which inhibits signaling pathways crucial for the proliferation and survival of myeloma cells. nih.gov This activity has provided the rationale for clinical trials exploring this compound in patients with relapsed or refractory multiple myeloma. nih.govclinicaltrials.gov Research has also explored its use in combination with other agents, such as lenalidomide (B1683929) and dexamethasone (B1670325), in preclinical settings. nih.govclinicaltrials.gov

B-cell Non-Hodgkin Lymphoma (B-NHL)

Studies on primary tumor cells from patients with B-cell Non-Hodgkin Lymphoma have shown that this compound can exert potent cytotoxic effects. aacrjournals.org In these ex vivo models, sensitivity to the compound was observed in a subset of patient samples. aacrjournals.org Notably, the B-NHL patient samples that responded to this compound had elevated baseline intracellular β-catenin levels, which decreased following treatment with the compound. aacrjournals.org

Studies in Primary Patient-Derived Samples (ex vivo)

The efficacy of this compound has been evaluated in primary tumor cells collected from patients with various hematologic malignancies. In these ex vivo studies, the compound demonstrated potent cytotoxicities in a significant proportion of samples while showing minimal effects on normal bone marrow cells. aacrjournals.org

Specifically, potent cytotoxic effects were observed in 8 out of 13 AML patient samples, 2 out of 4 MM patient samples, and 2 out of 3 B-NHL patient samples. aacrjournals.org All tumor samples from AML patients with t(8;21), trisomy 8, or MLL translocations were found to be sensitive to this compound. aacrjournals.org

MalignancyPatient Samples RespondedTotal Patient SamplesResponse Rate (%)
Acute Myeloid Leukemia (AML)81361.5
Multiple Myeloma (MM)2450.0
B-cell Non-Hodgkin Lymphoma (B-NHL)2366.7

Solid Tumors

The therapeutic potential of this compound extends to solid tumors, with research demonstrating its ability to suppress tumor growth in various cancer types. nih.govfrontiersin.org

Ovarian Cancer

Preclinical studies have demonstrated a significant anti-tumor effect of this compound in ovarian cancer models. nih.govfrontiersin.org The compound has been shown to markedly reduce ovarian cancer growth by inhibiting β-catenin. nih.govresearchgate.net Its efficacy has been observed in various models, including ovarian cancer cell lines, cisplatin-resistant cell lines, and in vivo tumor xenograft models. nih.govfrontiersin.org

A key area of investigation has been the use of patient-derived organoids. nih.govfrontiersin.org In a study using 20 organoids derived from different histologic subtypes of ovarian cancer, this compound demonstrated a notable inhibitory effect. nih.govfrontiersin.org A good response was defined as a growth inhibition rate of over 50%. nih.gov Nine out of the twenty patient-derived organoids were sensitive to this compound. nih.govresearchgate.net Interestingly, the compound was also effective in five organoids that were resistant to cisplatin (B142131), a standard chemotherapy agent for ovarian cancer. nih.govfrontiersin.org

ModelFindingDetails
Ovarian Cancer Cell LinesGrowth InhibitionSignificantly attenuated cancer cell growth.
Cisplatin-Resistant Cell LinesGrowth SuppressionEffectively suppressed the growth of resistant cells.
Patient-Derived OrganoidsGrowth Inhibition9 out of 20 (45%) organoids showed a good response (>50% growth inhibition).
Cisplatin-Resistant OrganoidsGrowth Inhibition5 cisplatin-resistant organoids were sensitive to this compound.
Tumor Xenograft ModelTumor Growth AttenuationIn vivo models showed reduced tumor growth following treatment. nih.govfrontiersin.org

Castration-Resistant Prostate Cancer (CRPC)

This compound has also been investigated as a potential treatment for castration-resistant prostate cancer (CRPC), an advanced form of prostate cancer that no longer responds to hormone therapy.

Preclinical studies have shown that this compound can inhibit the proliferation of CRPC cells. nih.gov The compound induces endoplasmic reticulum stress, which leads to apoptosis (programmed cell death) in prostate cancer cells. nih.govmdpi.com this compound also downregulates the androgen receptor (AR) and its splice variants, which are key drivers of CRPC progression. nih.govaltogenlabs.com The anti-tumor activity of this compound has been observed in various prostate cancer cell lines, including both androgen-dependent and androgen-independent lines. nih.gov

Docetaxel (B913) is a standard chemotherapy agent used to treat CRPC. However, resistance to docetaxel is a common clinical problem. This compound has demonstrated efficacy in docetaxel-resistant prostate cancer models. nih.gov In studies using docetaxel-resistant DU145 prostate cancer cells, this compound showed similar growth inhibition to that seen in the parental, non-resistant DU145 cells. nih.gov Furthermore, this compound has shown anti-tumor activity in primary prostate cancer cells derived from CRPC patients who had progressed after docetaxel chemotherapy. nih.govmdpi.com This suggests that this compound could be a valuable therapeutic option for patients with docetaxel-resistant CRPC.

Cell Line/Patient SampleTreatmentOutcome
22Rv1 (CRPC cell line)This compoundGrowth inhibition
VCaP (CRPC cell line)This compoundGrowth inhibition
Docetaxel-resistant DU145This compoundSimilar growth inhibition to parental cells
Primary cells from CRPC patient (post-docetaxel)This compoundAnti-tumor activity

Gastrointestinal Cancers

The therapeutic potential of this compound extends to gastrointestinal cancers, with preclinical evidence demonstrating its ability to suppress tumor growth and development.

While direct studies on gastric cancer xenografts are limited in the provided context, related research in a genetically engineered mouse (GEM) model of intestinal carcinogenesis provides strong evidence for the efficacy of this compound in gastrointestinal cancers. In this model, which develops spontaneous intestinal tumors with activated Wnt signaling, long-term treatment with this compound significantly reduced the incidence of tumor-bearing mice and the multiplicity of tumors. ascopubs.org Specifically, the incidence of malignant tumors was significantly decreased in the this compound-treated group compared to the vehicle group. ascopubs.org The compound was found to inhibit Wnt signaling by reducing the levels of β-catenin and its target genes, such as myc and cyclin D1. ascopubs.org Furthermore, this compound treatment was shown to reduce the frequency of cancer stem cells (CSCs), which are thought to be responsible for tumor initiation and recurrence. ascopubs.org

Intestinal Tumorigenesis in Genetically Engineered Mouse (GEM) Models

The preclinical efficacy of this compound as a chemopreventive agent has been evaluated in a novel genetically engineered mouse (GEM) model designed to mimic colorectal cancer. This model involves the intestinal epithelium-specific knockout of Smad4 and p53 (Villin-Cre;Smad4F/F;Trp53F/F), leading to the spontaneous development of multiple intestinal tumors with activated Wnt signaling. frontiersin.orgascopubs.org

In a key study, long-term treatment with this compound was administered to these GEM mice for 17 weeks. The results demonstrated a significant suppression of intestinal tumorigenesis. frontiersin.orgascopubs.org Histological assessments revealed a marked reduction in the number of tumor-bearing mice in the this compound-treated group compared to the vehicle group. ascopubs.org More critically, the incidence of malignant tumors, specifically intestinal adenocarcinomas, was significantly decreased with this compound treatment. frontiersin.orgascopubs.org

Furthermore, the compound significantly reduced tumor multiplicity, meaning the average number of tumors per mouse was lower in the treated group. ascopubs.org Mechanistically, immunohistochemistry analysis of the tumors showed that this compound treatment led to reduced levels of β-catenin and its downstream target genes, such as myc and cyclin D1. ascopubs.org This provides evidence that the antitumor effect is mediated through the inhibition of the Wnt signaling pathway. ascopubs.org

An important finding from these GEM model studies was the effect of this compound on cancer stem cells (CSCs), which are believed to play a crucial role in tumor initiation and therapy resistance. ascopubs.orgresearchgate.net An in-vivo limiting dilution assay using primary mouse cancer cells indicated that this compound treatment drastically reduced the frequency of CSCs compared to the untreated group, suggesting that the compound targets this critical cell population. ascopubs.org

Table 1: Efficacy of this compound in Villin-Cre;Smad4F/F;Trp53F/F GEM Model
ParameterVehicle GroupThis compound GroupP-value
Incidence of Tumor-Bearing Mice84.0%50.0%< 0.01
Incidence of Malignant Tumors (Adenocarcinoma)78.3%37.5%< 0.05
Tumor Multiplicity (Mean ± SEM)2.8 ± 0.41.2 ± 0.4< 0.01
Cancer Stem Cell (CSC) Frequency1/3,2231/48,069< 0.001
Data sourced from a study on the long-term effects of this compound on intestinal carcinogenesis in a GEM model. ascopubs.org

Other Malignancies (e.g., Breast Cancer, Liver Cancer, Colorectal Cancer)

The therapeutic potential of this compound, a small molecule inhibitor of the Wnt/β-catenin pathway, has been investigated in several malignancies beyond the specific GEM models of intestinal tumorigenesis. frontiersin.orgresearchgate.netnih.gov

Colorectal Cancer: As the Wnt/β-catenin signaling pathway is aberrantly activated in the vast majority of colorectal cancers (CRC), it is a primary target for therapeutic intervention. tandfonline.com The preclinical data from the Villin-Cre;Smad4F/F;Trp53F/F GEM model are directly relevant to CRC, demonstrating a significant chemopreventive effect. ascopubs.org The compound's ability to inhibit Wnt signaling, reduce tumor incidence and multiplicity, and decrease the cancer stem cell population in this model suggests its potential as a promising candidate for both chemoprevention and maintenance therapy in colorectal cancer. ascopubs.org

Other Investigated Malignancies: Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of other cancer models, primarily through the inhibition of β-catenin.

Ovarian Cancer: this compound has been shown to significantly attenuate ovarian cancer growth in various in vitro, in vivo, and ex vivo models. frontiersin.orgnih.gov Notably, it was effective in suppressing the growth of cisplatin-resistant ovarian cancer cell lines and patient-derived organoids, suggesting it may offer a therapeutic strategy for resistant forms of the disease. frontiersin.org

Prostate Cancer: In models of castration-resistant prostate cancer (CRPC), this compound demonstrated therapeutic efficacy by inducing endoplasmic reticulum (ER) stress, which leads to apoptosis. nih.govresearchgate.net The compound suppressed β-catenin expression and also downregulated the androgen receptor (AR) and its splice variants, highlighting a dual mechanism of action in this cancer type. nih.govresearchgate.net

Breast and Liver Cancer: Based on a review of available scientific literature, specific preclinical studies evaluating the efficacy of this compound in breast cancer and liver cancer models have not been extensively reported. While the Wnt/β-catenin pathway is implicated in the pathogenesis of these cancers, dedicated research on the effects of this compound in these contexts is not yet prominent in published findings.

Table 2: Summary of this compound Preclinical Activity in Other Malignancies
Cancer TypePreclinical Model(s) UsedKey Findings
Colorectal CancerGEM Model (Villin-Cre;Smad4/p53 knockout)Reduced tumor incidence, multiplicity, and cancer stem cell frequency. ascopubs.org
Salivary Gland ACCCell Line Xenografts, PDX ModelsAttenuated in vivo tumor growth. researchgate.net
Ovarian CancerCell Lines, Patient-Derived Organoids, XenograftsInhibited tumor growth, including in cisplatin-resistant models. frontiersin.orgnih.gov
Prostate Cancer (CRPC)Cell Lines, Xenograft ModelsInduced apoptosis via ER stress; downregulated β-catenin and androgen receptor. nih.govresearchgate.net

Impact on Cancer Stem Cell Csc Phenotype

Downregulation of Cancer Stem Cell Markers (e.g., CD133, Lgr-5, Sca-1)

A significant impact of CWP232291 is its ability to downregulate the expression of key cancer stem cell markers. Studies have shown that this compound treatment downregulates CSC tumor markers including CD133, Lgr-5, and Sca-1 daneshyari.com. This downregulation has been observed through various experimental methods:

Table 1: Downregulation of Cancer Stem Cell Markers by this compound

Cancer Stem Cell MarkerObserved Effect of this compound TreatmentExperimental Context / MethodSource
CD133Downregulated expressionIntestinal tumorigenesis model, Allografts (IF, FACS) daneshyari.com
Lgr-5Downregulated expressionIntestinal tumorigenesis model, Allografts (IF) daneshyari.com
Sca-1Downregulated expressionIntestinal tumorigenesis model, Allografts (IF), Primary #1 cells (FACS) daneshyari.com

Immunofluorescence (IF) images and subsequent scoring of allografts in SCID mice treated with this compound demonstrated a reduction in CD133, Lgr-5, and Sca-1 positive tumor cells compared to vehicle-treated controls. Additionally, Fluorescence-Activated Cell Sorting (FACS) analysis revealed a decrease in CD44 or Sca-1 positive cells in primary #1 cells following this compound treatment, and a reduction in CD133 expression in this compound-treated allografts. These findings underscore this compound's capacity to suppress the stem-like properties of cancer cells by diminishing the presence of these crucial biomarkers.

Implications for Tumor Relapse and Therapy Resistance

The impact of this compound on CSCs carries significant implications for overcoming tumor relapse and therapy resistance. Cancer stem cells are recognized as a primary factor contributing to tumor recurrence and resistance to conventional chemotherapy and radiotherapy stem-art.commdpi-res.com. The aberrant activation of the Wnt signaling pathway, which this compound targets, is frequently implicated in facilitating tumor progression and therapeutic resistance neobioscience.com. Excessive activation of the Wnt/β-catenin pathway in cancer cells and CSCs directly leads to drug resistance and cancer recurrence.

By inhibiting the Wnt pathway, this compound offers a multi-level therapeutic advantage: it inhibits tumor growth and survival, impedes CSC maintenance, and consequently prevents tumor relapse and the development of resistance to standard treatments mdpi-res.com. Preclinical evidence indicates that this compound can suppress the growth of cisplatin-resistant ovarian cancer cell lines and patient-derived organoids, highlighting its potential in overcoming existing drug resistance mechanisms nih.gov. The compound's mechanism of action, which involves blocking cancer cell proliferation through caspase activation and β-catenin degradation, contributes to its anti-apoptotic effects and inhibition of cell cycle progression in cancer cells stem-art.com. This comprehensive targeting of CSCs and their associated pathways positions this compound as a promising agent for enhancing the efficacy of cancer therapies and mitigating the challenges of relapse and resistance.

Combinatorial Strategies and Synergistic Interactions in Preclinical Settings

Combination with Chemotherapeutic Agents

CWP232291 has shown promising synergistic activity when combined with several widely used chemotherapeutic drugs, suggesting its potential to overcome drug resistance and improve therapeutic outcomes.

Preclinical studies have indicated that this compound can effectively suppress the growth of cisplatin-resistant cell lines and patient-derived organoids from ovarian cancer probes-drugs.orgwikipedia.orgwikipedia.org. Co-treatment with this compound and cisplatin (B142131) has been observed to further enhance the anti-tumor effect in ovarian cancer organoids, highlighting a potential strategy to overcome cisplatin resistance fishersci.ca.

Table 1: Synergistic Activity of this compound with Cisplatin in Ovarian Cancer Models

Combination PartnerCancer Type/ModelObserved EffectCitation
CisplatinOvarian cancer cell lines (cisplatin-resistant)Suppressed growth probes-drugs.orgwikipedia.orgwikipedia.org
CisplatinOvarian cancer patient-derived organoidsEnhanced anti-tumor effect fishersci.ca

This compound has demonstrated growth inhibition in docetaxel-resistant DU145 prostate cancer cells, comparable to its effect on parental DU145 cells flybase.orgnih.gov. Furthermore, this compound has been shown to synergize with docetaxel (B913) in resistant CRPC models, partly by reducing the expression of androgen receptor (AR) and its splice variants probes-drugs.org.

Table 2: Efficacy of this compound in Docetaxel-Resistant Prostate Cancer

Agent(s)Cancer Type/ModelObserved EffectCitation
This compoundDocetaxel-resistant DU145 prostate cancer cellsSimilar growth inhibition as in parental cells flybase.orgnih.gov
This compound + DocetaxelResistant CRPCSynergistic effect, reduced AR and AR splice variant expression probes-drugs.org

In studies evaluating gastrointestinal cancers, this compound exhibited synergistic activity when combined with paclitaxel (B517696) in the SNU-484 heterotopic xenograft model wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgresearchgate.netresearchgate.net. While specific quantitative data on the degree of synergism (e.g., combination index values) were not detailed in the provided search results, the observation of synergistic activity indicates an enhanced anti-tumor effect.

Similar to paclitaxel, this compound demonstrated synergistic activity with irinotecan (B1672180) in the SNU-484 heterotopic xenograft model, a preclinical model for gastrointestinal cancers wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgresearchgate.netresearchgate.net. This suggests that the combination of this compound with irinotecan could be a more effective therapeutic approach than either agent alone in this context.

Table 3: Synergistic Activity of this compound with Paclitaxel and Irinotecan

Combination PartnerCancer Type/ModelObserved EffectCitation
PaclitaxelSNU-484 heterotopic xenograft (gastrointestinal cancer)Synergistic activity wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgresearchgate.netresearchgate.net
IrinotecanSNU-484 heterotopic xenograft (gastrointestinal cancer)Synergistic activity wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikidata.orgresearchgate.netresearchgate.net

Combination with Targeted Therapies (e.g., Enzalutamide)

This compound has also shown efficacy in combination with targeted therapies, particularly in overcoming resistance to existing treatments. For instance, this compound successfully suppressed the growth of primary prostate cancer cells obtained from a patient whose disease had progressed after enzalutamide (B1683756) treatment, a scenario where docetaxel was ineffective flybase.orgnih.govciteab.comresearchgate.net. This indicates this compound's potential to address resistance mechanisms in CRPC. Furthermore, this compound has been reported to synergize with enzalutamide in CRPC models probes-drugs.org.

Table 4: Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer

Agent(s)Cancer Type/ModelObserved EffectCitation
This compoundPrimary CRPC cells (from enzalutamide-resistant patient)Suppressed growth (effective where docetaxel was not) flybase.orgnih.govciteab.comresearchgate.net
This compound + EnzalutamideCRPCSynergistic effect probes-drugs.org

Theoretical Basis for Enhanced Efficacy in Combined Modalities

The enhanced efficacy observed with this compound in combined modalities is rooted in its unique mechanism of action and its ability to circumvent common resistance pathways. This compound's primary action involves the blockade of the Wnt pathway and the induction of ER stress, leading to β-catenin degradation and selective cancer cell apoptosis wikipedia.orgguidetopharmacology.org. Crucially, this mechanism does not rely on non-specific myelosuppression, which makes it a suitable candidate for combination with other anti-cancer drugs that may induce such toxicity wikipedia.orgguidetopharmacology.org.

Mechanisms of Overcoming Therapeutic Resistance

Efficacy in Chemoresistant Cancer Cell Lines (e.g., Cisplatin-resistant, Docetaxel-resistant)

CWP232291 has shown promising activity against cancer cell lines that have developed resistance to common chemotherapeutic agents. In preclinical studies, this compound effectively inhibited the growth of docetaxel-resistant DU145 prostate cancer cells, exhibiting similar growth inhibition to that observed in parental, docetaxel-sensitive DU145 cells. This suggests its potential as a therapeutic option following chemotherapy failure. hznu.edu.cnfishersci.ca

While direct studies on this compound's efficacy in cisplatin-resistant cell lines were not explicitly detailed, the Wnt pathway, which this compound targets, is known to contribute significantly to chemoresistance, including resistance to cisplatin (B142131). fishersci.cawikipedia.orgciteab.com The ability of the Wnt pathway to induce the expression of drug efflux pumps, which are major contributors to multidrug resistance, suggests that inhibiting this pathway could re-sensitize cancer cells to various chemotherapeutic agents. wikipedia.orgciteab.com

The following table summarizes this compound's observed efficacy in docetaxel-resistant prostate cancer cells:

Table 1: this compound Efficacy in Docetaxel-Resistant Prostate Cancer Cells

Cell Line TypeResponse to Docetaxel (B913)Response to this compoundReference
Parental DU145Inhibited growthInhibited growth hznu.edu.cnfishersci.ca
Docetaxel-resistant DU145ResistantInhibited growth (similar to parental) hznu.edu.cnfishersci.ca

Wnt Pathway's Role in Multidrug Resistance (e.g., MDR1/ABCB1, ABCG2, MRP2)

The Wnt signaling pathway plays a crucial role in the development of chemoresistance and the propagation of cancer stem cells (CSCs), both of which are major factors contributing to tumor recurrence and poor patient survival after therapy. wikipedia.orgciteab.com A key mechanism by which the Wnt pathway mediates drug resistance is through the upregulation of multidrug resistance (MDR) proteins.

Specifically, the Wnt/β-catenin/TCF4 pathway has been identified as a regulator of MDR1 (also known as ABCB1 or P-glycoprotein). Activation of this pathway leads to increased levels of MDR1, which in turn enhances drug efflux from cancer cells, thereby conferring drug resistance. wikipedia.orgciteab.com Beyond MDR1, other drug pumps implicated in chemoresistance, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and MRP2 (Multidrug Resistance-associated Protein 2, ABCC2), have also been shown to be induced by the Wnt pathway. wikipedia.orgciteab.com

This compound functions as a small molecule β-catenin inhibitor, directly targeting the Wnt/β-catenin signaling pathway. hznu.edu.cnmims.comcmdm.tw By suppressing the expression of β-catenin and affecting Wnt-dependent transcriptional activity, this compound can counteract the Wnt pathway's pro-resistance effects. mims.comnih.gov This mechanism suggests that this compound can potentially overcome multidrug resistance by inhibiting the expression and activity of these key efflux transporters.

Table 2: Wnt Pathway's Influence on Multidrug Resistance Proteins

Multidrug Resistance ProteinAliasesWnt Pathway InvolvementImpact on Drug ResistanceReference
MDR1ABCB1, P-glycoproteinTarget gene of Wnt/β-catenin/TCF4 pathway; increased expression mediated by FZD1Increased drug efflux and resistance wikipedia.orgciteab.comnih.gov
ABCG2BCRP, CDw338Induced by Wnt pathwayContributes to chemoresistance wikipedia.orgciteab.comnih.gov
MRP2ABCC2, cMOATInduced by Wnt pathwayContributes to chemoresistance wikipedia.orgciteab.comnih.gov

Potential for Overcoming Androgen Deprivation Therapy Resistance in CRPC

Castration-resistant prostate cancer (CRPC) represents a lethal stage of prostate cancer, characterized by the development of resistance to androgen deprivation therapy (ADT) and anti-androgens. hznu.edu.cnmims.comnih.govguidetopharmacology.org Growing evidence highlights the significant role of Wnt/β-catenin signaling in CRPC progression and resistance to anti-androgen therapies. mims.comnih.govguidetopharmacology.org

This compound has been investigated as a therapeutic agent for CRPC due to its ability to inhibit Wnt/β-catenin signaling. Preclinical studies have demonstrated that this compound effectively blocks the growth of androgen-independent prostate cancer cell lines and primary cells derived from CRPC patients. hznu.edu.cn Its mechanism involves suppressing the expression of β-catenin, impacting Wnt-dependent transcriptional activity, and notably, downregulating the androgen receptor (AR) and its splice variants in prostate cancer cells. mims.comnih.gov

These findings provide preclinical evidence of this compound's therapeutic efficacy in CRPC, suggesting its potential as a novel strategy to overcome ADT resistance by inducing endoplasmic reticulum stress and targeting the Wnt/β-catenin pathway. hznu.edu.cnmims.comnih.gov This positions this compound as a potential second-line treatment option for CRPC patients who have experienced chemotherapy failure. hznu.edu.cn

Experimental Methodologies and Models in Cwp232291 Research

In Vitro Studies

In vitro studies are fundamental to characterizing the biological activity of CWP232291, providing insights into its effects on cancer cells at the cellular and molecular levels nih.govresearchgate.netresearchgate.netaacrjournals.org. These studies commonly employ various cell-based assays to evaluate the compound's impact on cell growth, survival, and key signaling pathways.

Cell Culture Systems

Research on this compound frequently utilizes established cancer cell lines as in vitro models nih.govresearchgate.netresearchgate.netaacrjournals.org. For instance, studies investigating its effects on prostate cancer have used cell lines such as PC3, DU145, VCaP, LNCaP, and 22Rv1 nih.gov. These cell lines are typically maintained in standard culture media supplemented with fetal bovine serum and antibiotics under controlled conditions of temperature and CO2 atmosphere nih.gov. In addition to established cell lines, primary tumor cells derived from patients, such as those from castration-resistant prostate cancer (CRPC) or hematologic malignancies, have also been employed to assess this compound's activity in a more clinically relevant context nih.govresearchgate.netaacrjournals.org. Patient-derived organoids, which better retain the genetic heterogeneity and mimic the 3D microenvironment of original tumors, represent another in vitro system used in this compound research, particularly in ovarian cancer studies nih.govresearchgate.netfrontiersin.org.

Cell Viability and Proliferation Assays (e.g., CellTiter Glo)

Cell viability and proliferation assays are crucial for determining the impact of this compound on cancer cell growth nih.govresearchgate.netaacrjournals.orgnih.gov. The CellTiter Glo® luminescent cell viability assay is a commonly used method nih.govresearchgate.net. This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence intensity nih.govnih.gov.

Studies have shown that this compound reduces the proliferation of various cancer cell lines, including prostate cancer cells and ovarian cancer cell lines nih.govresearchgate.net. For example, in prostate cancer cell lines, this compound reduced proliferation in a concentration-dependent manner, with lower IC50 values observed in androgen receptor (AR)-expressing cells compared to AR-negative cells nih.gov. The IC50 values for this compound in different prostate cancer cell lines after 72 hours of exposure have been reported nih.gov.

Cell LineAR StatusIC50 (µM)
LNCaPAR-expressing0.097
22Rv1AR-expressing0.060
VCaPAR-expressing0.070
PC3AR-negative0.188
DU145AR-negative0.418

This compound also demonstrated potent growth inhibitory activity in multiple myeloma cell lines with IC50 values ranging from 13 to 73 nM ashpublications.org. The MTT assay is another colorimetric method used to measure cell viability, particularly in ovarian cancer cell lines treated with this compound researchgate.netfrontiersin.org.

Apoptosis Assays (e.g., Caspase-3 activation, PARP cleavage)

Apoptosis assays are employed to determine if this compound induces programmed cell death in cancer cells researchgate.netresearchgate.netresearchgate.netsigmaaldrich.com. Activation of caspases, particularly caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP) are key biochemical markers of apoptosis sigmaaldrich.compromega.com.

Studies have shown that this compound treatment leads to increased levels of cleaved caspase-3 and cleaved PARP in various cancer cell lines, indicating the induction of apoptosis nih.govresearchgate.netresearchgate.net. For instance, exposure of prostate cancer cells to this compound at concentrations equivalent to their IC50 values significantly increased cleaved caspase-3 and cleaved PARP compared to control cells nih.govresearchgate.net. Inhibition of caspase activity using a pan-caspase inhibitor has been shown to abrogate this compound-induced apoptosis, confirming that the compound kills cells through the caspase pathway nih.govresearchgate.net. Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is another method used to detect apoptotic cell populations nih.govresearchgate.net. Annexin V-positive and PI-negative cells represent early apoptotic cells, while double-positive cells indicate late apoptosis or necrosis researchgate.net.

Protein Expression Analysis (e.g., Western Blotting, Immunohistochemistry)

Western blotting and immunohistochemistry are techniques used to analyze the expression levels of specific proteins in cells or tissues treated with this compound nih.govresearchgate.netaacrjournals.orgsigmaaldrich.comjcancer.orgnih.gov. Western blotting allows for the separation and detection of proteins from cell lysates, providing quantitative information on protein abundance nih.govfrontiersin.org. Immunohistochemistry, on the other hand, visualizes protein localization within cells or tissue sections nih.govnih.gov.

Research has utilized Western blotting to assess the impact of this compound on key proteins involved in the Wnt/β-catenin pathway, ER stress, and apoptosis nih.govresearchgate.netresearchgate.netresearchgate.net. Studies have shown that this compound suppresses the expression of β-catenin and its downstream targets like survivin nih.govresearchgate.net. It also increases the expression of proapoptotic proteins such as cleaved caspase-3 and cleaved PARP nih.govresearchgate.netresearchgate.net. Furthermore, Western blotting has revealed that this compound can induce endoplasmic reticulum (ER) stress, evidenced by increased levels of markers like phosphorylated eIF2α, IRE1 protein, and CHOP protein nih.govresearchgate.net. Immunohistochemistry has been used to observe the decrease in nuclear β-catenin staining in prostate cancer cells exposed to this compound nih.gov.

Gene Expression Analysis (e.g., Real-time PCR)

Real-time PCR (quantitative RT-PCR) is a technique used to quantify the mRNA levels of specific genes, providing insights into the transcriptional effects of this compound fau.deworldscientific.com. This method involves converting RNA to cDNA and then amplifying the target gene sequences using PCR while monitoring the amplification in real-time nih.gov.

Studies have employed real-time PCR to examine the effect of this compound on the expression of Wnt target genes and ER stress-related genes nih.govresearchgate.netresearchgate.net. For instance, treatment with this compound has been shown to decrease the mRNA levels of Wnt target genes such as c-myc, cyclin D1, MMP-7, and Axin-2 in certain cancer cell lines nih.govresearchgate.net. Conversely, this compound treatment has been observed to increase the mRNA levels of the proapoptotic transcription factor CHOP, consistent with the induction of ER stress nih.govresearchgate.net.

Transcriptional Activity Reporter Assays (e.g., TOPflash luciferase assay)

Transcriptional activity reporter assays, such as the TOPflash luciferase assay, are used to measure the activity of specific signaling pathways by quantifying the expression of a reporter gene under the control of pathway-responsive transcription factor binding sites researchgate.netresearchgate.netjcancer.orgmdpi.com. The TOPflash assay specifically measures the transcriptional activity mediated by β-catenin/TCF nih.govjcancer.orgmdpi.com.

In the TOPflash assay, cells are transfected with a plasmid containing TCF-binding sites linked to a luciferase reporter gene nih.govjcancer.org. Activation of the Wnt/β-catenin pathway leads to β-catenin translocation to the nucleus, where it interacts with TCF/LEF transcription factors to activate the transcription of target genes, including the luciferase reporter jcancer.orgbiorxiv.org. A control reporter plasmid, such as FOPflash, with mutated TCF-binding sites is typically used to account for non-specific transcriptional activity jcancer.org.

Studies have demonstrated that this compound treatment significantly decreases luciferase activity in TOPflash reporter assays, indicating inhibition of β-catenin-dependent transcriptional activity nih.govashpublications.orgresearchgate.net. This inhibition has been observed in various cell types, including prostate cancer cell lines and HEK293 cells nih.govashpublications.orgresearchgate.net. The reduction in TOPflash activity is consistent with this compound's mechanism of action as a Wnt/β-catenin pathway inhibitor researchgate.net.

Flow Cytometry for Cell Cycle and Apoptosis

Flow cytometry is a widely used technique in this compound research to assess its impact on fundamental cellular processes such as cell cycle progression and apoptosis induction. This method allows for the quantitative analysis of cell populations based on their characteristics, such as DNA content (for cell cycle analysis) and the presence of apoptotic markers.

Studies have utilized flow cytometry with Annexin V/propidium iodide (PI) staining to detect apoptotic cell death induced by this compound in various cancer cell lines. Annexin V-positive and PI-negative cells typically indicate early apoptosis, while Annexin V-positive and PI-positive cells suggest late apoptosis or necrosis researchgate.net. For instance, flow cytometry analysis of prostate cancer cells treated with this compound at their respective IC50 concentrations for 72 hours demonstrated a significant increase in apoptosis compared to control groups researchgate.net. This increase in apoptosis was corroborated by the increased levels of cleaved caspase-3 and cleaved PARP, key indicators of apoptotic signaling pathways researchgate.net. Furthermore, inhibition of caspase activity with a pan-caspase inhibitor was shown to abrogate this compound-induced apoptosis, confirming that this compound triggers cell death through the caspase pathway researchgate.net.

Beyond apoptosis, flow cytometry is also employed to analyze the effect of this compound on the cell cycle distribution. By staining cells for DNA content, researchers can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) bezmialemscience.orgarchivesofmedicalscience.comnih.gov. Alterations in cell cycle profiles, such as arrest at a specific phase, can indicate how this compound affects cell proliferation. While specific detailed cell cycle data from flow cytometry for this compound was found in the context of apoptosis induction, the method is broadly applicable and utilized in conjunction with apoptosis assessment to provide a more complete picture of the compound's cellular effects researchgate.net.

Ex Vivo Models

Ex vivo models, which involve the use of living tissues or cells outside the body, play a crucial role in evaluating the effects of this compound in a more physiologically relevant context than standard cell lines. These models retain some of the complexity of the native tissue microenvironment, including cell-cell interactions and tissue architecture.

Patient-Derived Organoids

Patient-derived organoids (PDOs) are three-dimensional in vitro culture systems derived from patient tissues that closely mimic the architecture and function of the original organ or tumor frontiersin.orgresearchgate.net. PDOs are valuable models for drug screening and studying therapeutic responses, as they can capture the heterogeneity of patient tumors frontiersin.org.

Research on this compound has utilized PDOs to assess its efficacy in specific cancer types. For example, this compound has been shown to suppress the growth of ovarian cancer patient-derived organoids frontiersin.orgdntb.gov.uanih.gov. Notably, this inhibitory effect was observed in organoids derived from both cisplatin-sensitive and cisplatin-resistant ovarian cancer patients, suggesting a potential benefit of this compound in overcoming chemoresistance researchgate.netnih.gov. These findings highlight the utility of PDOs in evaluating this compound's activity in a model system that better reflects patient-specific responses compared to traditional cell lines.

Primary Cell Cultures from Patient Samples

Primary cell cultures derived directly from patient samples provide another ex vivo model for studying the effects of this compound. These cultures retain many characteristics of the original patient cells, offering insights into the compound's activity in a more native cellular environment than established cell lines.

Studies have assessed the antitumor activity of this compound in primary cells derived from patients with castration-resistant prostate cancer (CRPC) researchgate.netnih.gov. These investigations complement studies using prostate cancer cell lines and xenograft models, providing a broader assessment of this compound's potential in CRPC researchgate.netnih.gov. The use of primary cells allows researchers to evaluate the direct impact of this compound on patient-specific cancer cells, potentially revealing variations in response based on individual tumor characteristics.

In Vivo Models

In vivo models, particularly mouse models, are essential for evaluating the systemic effects, efficacy, and pharmacokinetics of this compound within a living organism. These models allow for the study of complex interactions between the compound, cancer cells, and the tumor microenvironment.

Xenograft Mouse Models (e.g., Subcutaneous, Orthotopic)

Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice nih.gov. Subcutaneous xenografts, where cells are injected under the skin, are commonly used to assess tumor growth inhibition. Orthotopic xenografts, where cells are implanted in the corresponding organ of origin, can better mimic the tumor microenvironment and metastatic spread nih.gov.

This compound has been extensively studied in xenograft mouse models for various cancers, including prostate cancer and gastrointestinal cancers frontiersin.orgresearchgate.netnih.govascopubs.orgasco.orgresearchgate.netresearchgate.net. In prostate cancer xenograft models, this compound demonstrated significant antitumor activity, inhibiting tumor growth compared to vehicle-treated controls researchgate.netnih.govresearchgate.net. For example, in the 22Rv1 xenograft model, this compound treatment resulted in substantial tumor growth inhibition and reduced tumor weight nih.govresearchgate.net. This was associated with decreased expression of β-catenin and increased cleaved caspase-3 in tumor samples, indicating proapoptotic effects in vivo nih.govresearchgate.net.

In gastrointestinal cancer research, this compound exhibited in vivo activity in human gastric cancer xenografts, including both heterotopic and orthotopic models ascopubs.orgasco.orgresearchgate.net. The activity was particularly notable in cell lines harboring mutations in the β-catenin signaling pathway ascopubs.orgasco.org. Studies also explored synergistic activity of this compound with other chemotherapeutic agents like paclitaxel (B517696) and irinotecan (B1672180) in these xenograft models ascopubs.orgasco.org.

Ovarian cancer xenograft models, such as those using the PA-1 cell line, have also been employed to demonstrate this compound's ability to attenuate tumor growth in vivo frontiersin.orgnih.gov.

The following table summarizes some findings from xenograft studies:

Cancer TypeXenograft ModelKey FindingSource
Prostate Cancer22Rv1 (subcutaneous)Inhibited tumor growth, reduced tumor weight, increased cleaved caspase-3. nih.govresearchgate.net
Gastric CancerVarious (heterotopic/orthotopic)Exhibited in vivo activity, more prominent in β-catenin pathway mutated lines. ascopubs.orgasco.orgresearchgate.net
Ovarian CancerPA-1 (subcutaneous)Attenuated tumor growth. frontiersin.orgnih.gov

This is a simulation of an interactive data table.

Genetically Engineered Mouse (GEM) Models

Genetically engineered mouse (GEM) models are designed to carry specific genetic alterations that mimic those found in human cancers, allowing for the study of tumor development and progression in a more biologically relevant setting than xenografts nih.govnih.govwaocp.orggrafiati.com.

Bone Marrow Engraftment Models

Bone marrow engraftment models, particularly utilizing immunocompromised mice such as NOD/SCID mice, are a critical preclinical tool for evaluating the efficacy of therapeutic agents against hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma (MM). These models allow for the transplantation of human cancer cells, including leukemic stem cells (LSCs), into the bone marrow microenvironment of mice, mimicking the disease in a living system and enabling the study of engraftment, proliferation, and response to treatment. esmed.org LSCs are functionally defined by their capacity for self-renewal and their ability to initiate new leukemia upon transplantation. esmed.org

Preclinical studies have demonstrated that this compound exhibits significant antineoplastic activity in animal models, including those involving bone marrow engraftment with AML and other cell lines. nih.govresearchgate.net The compound, a small-molecule inhibitor of the Wnt pathway, functions by causing degradation of β-catenin, often through the induction of endoplasmic reticulum stress. nih.govresearchgate.net Aberrant levels of β-catenin are frequently reported in AML, and targeting this pathway presents a potential therapeutic strategy. nih.gov

Research using bone marrow engraftment models in the context of MM has indicated that this compound, as a single agent or in combination, can significantly outperform other treatments in inhibiting MM cell engraftment. researchgate.netasco.org While specific detailed data tables from these engraftment studies were not extensively available in the search results, the findings consistently report significant antineoplastic effects and inhibition of tumor progression in these in vivo models. nih.govresearchgate.netoncotarget.com

The rationale for using these models stems from the understanding that the bone marrow microenvironment plays a crucial role in supporting the survival and proliferation of leukemic cells and LSCs. mdpi.commdpi.com Targeting pathways critical for LSC maintenance and self-renewal, such as the Wnt/β-catenin pathway, within this niche is a key strategy in developing new therapies for AML and other hematological cancers. esmed.orgmdpi.com Although a Phase 1 clinical study of this compound in relapsed/refractory AML patients showed minimal efficacy as a single agent, preclinical bone marrow engraftment studies suggest its potential, particularly when used in combination with other agents, for eradicating LSCs that are active in Wnt signaling. oaepublish.comnih.gov

Summary of Preclinical Findings in Bone Marrow Engraftment Models (Based on Search Results):

Model TypeCancer Type StudiedKey FindingSupporting Citations
Bone Marrow Engraftment ModelsAMLSignificant antineoplastic activity; Inhibition of tumor progression. nih.govresearchgate.netoncotarget.com
Bone Marrow Engraftment ModelsMultiple MyelomaSignificantly outperforms lenalidomide (B1683929) as a single agent/combination. researchgate.netasco.org
Bone Marrow Engraftment ModelsVarious Cell LinesDemonstrated significant antineoplastic activity. nih.govresearchgate.net

These findings from bone marrow engraftment models support the preclinical efficacy of this compound in reducing the burden of hematological malignancies by targeting key pathways involved in cancer cell survival and engraftment within the bone marrow niche.

Structure Activity Relationship Sar and Derivative Research

Peptidomimetic Design Principles of CWP232291

This compound belongs to the peptidomimetic class of small molecules, designed to emulate peptide structures to enhance properties such as oral bioavailability and membrane permeability . The design likely incorporates modifications to the peptide backbone to increase resistance to enzymatic degradation, hydrophobic substituents to improve cellular uptake, and electrophilic groups intended for targeted interaction with β-catenin . The synthesis of such peptidomimetics typically follows established principles, potentially involving techniques like Solid-Phase Peptide Synthesis (SPPS) . SPPS involves steps such as resin functionalization, iterative coupling of protected amino acids or non-natural monomers, side-chain deprotection, and cleavage from the resin . The goal of peptidomimetic design is to stabilize a structure in a bioactive conformation and improve drug-like properties through chemical modifications like cyclization, N-methylation, stapling, or the introduction of amide bond bioisosteres and non-natural amino acids frontiersin.orgresearchgate.net. Computational approaches, including structural bioinformatics and atomistic simulations, are often combined to aid in the design and optimization of peptides and peptidomimetics frontiersin.org.

Active Metabolite CWP232204

This compound is a prodrug that undergoes metabolic conversion in vivo to its active form, CWP232204 medkoo.com. This conversion is crucial for its pharmacokinetic profile . CWP232204 functions as a specific inhibitor of the canonical Wnt signaling pathway medkoo.com. It induces the degradation of β-catenin, a key downstream effector, thereby preventing the transcription of Wnt target genes that are essential for cell growth medkoo.com. This ultimately leads to apoptosis in cancer cells medkoo.com. Pharmacokinetic studies have shown that CWP232204 exhibits linear pharmacokinetics with a terminal half-life of approximately 12 hours nih.govashpublications.org.

Comparison with Related Compounds (e.g., CWP232228, ICG001, PRI-724)

This compound is often compared with other Wnt pathway inhibitors, including CWP232228, ICG001, and PRI-724. These compounds, particularly ICG-001 and its derivatives like PRI-724 and CWP232228, are recognized as inhibitors targeting the β-catenin/CBP interaction or other aspects of the transcriptional complex researchgate.netaacrjournals.orgresearchgate.net.

Mechanistic Distinctions (e.g., ER stress vs. transcriptional inhibition)

While this compound, ICG001, and PRI-724 all impact the Wnt/β-catenin pathway, they exhibit distinct mechanisms of action. This compound uniquely induces endoplasmic reticulum (ER) stress, which leads to caspase-3-dependent apoptosis and subsequent degradation of β-catenin medkoo.comashpublications.orgresearchgate.net. This mechanism involves the activation of caspases that directly target β-catenin for cleavage researchgate.net.

In contrast, ICG001 and its analogue PRI-724 primarily function by disrupting the interaction between β-catenin and the transcriptional co-activator CBP (CREB-binding protein), thereby blocking β-catenin-dependent transcription without significantly affecting β-catenin stability hellobio.comsmw.chnih.gov. ICG001 is described as a selective and competitive inhibitor of the β-catenin/CBP interaction with an IC50 of 3.0 µM, showing little activity on β-catenin/p300 hellobio.com. PRI-724, a prodrug of ICG-001, also affects the interaction of β-catenin with CBP smw.chnih.gov.

CWP232228 is described as a potent and selective Wnt/β-catenin signaling inhibitor that antagonizes the binding of β-catenin to T-cell factor (TCF) in the nucleus medchemexpress.comglpbio.com. While related to this compound, its reported mechanism focuses on preventing β-catenin-TCF binding and transcriptional inhibition, rather than ER stress induction medchemexpress.comglpbio.com. Some studies suggest that CWP232228 and ICG-001 might also target Sam68, an RNA-binding protein, which could contribute to their antineoplastic effects nih.govresearchgate.netfrontiersin.orgunige.ch.

The mechanistic distinction is significant: this compound triggers apoptosis through ER stress and β-catenin degradation, while ICG001 and PRI-724 interfere with the transcriptional complex by targeting the β-catenin/CBP interaction researchgate.nethellobio.comsmw.ch. CWP232228 appears to focus on the β-catenin-TCF interaction medchemexpress.comglpbio.com.

Comparative Efficacy in Preclinical Models

Preclinical studies have investigated the efficacy of this compound and related compounds in various cancer models. This compound has demonstrated efficacy in preclinical models of castration-resistant prostate cancer (CRPC), ovarian cancer, hematological malignancies, and chemotherapy-resistant models . For instance, it showed significant tumor inhibition (73.7%) in CRPC xenografts and was active in docetaxel-resistant cells . Preclinical studies also support its anti-tumor activity in acute myeloid and multiple myeloma models researchgate.net.

ICG001 and PRI-724 have also shown preclinical activity. ICG001 has been reported to synergize with enzalutamide (B1683756) in CRPC and reduce Wnt target genes like cyclin D1 . PRI-724, as an analogue of ICG-001, has also shown promise in preclinical settings smw.ch.

Comparative studies highlight differences in efficacy and selectivity. For example, this compound and ICG001 have shown activity in enzalutamide- and docetaxel-resistant CRPC, where docetaxel (B913) alone was ineffective . CWP232228 has shown potent cancer-selective growth inhibition in breast and liver cancer cell lines and inhibited tumor formation and metastasis in preclinical models medchemexpress.comglpbio.com. In a study comparing ICG-001, CWP232228, and PRI-724 in colorectal cancer cells, CWP232228 showed stronger cancer-selective growth inhibition compared to ICG-001, while PRI-724 was more toxic to normal cells nih.gov.

The varying mechanisms and targets among these compounds likely contribute to their differential efficacy profiles observed in preclinical models.

Translational Research Context

CWP232291 in the Landscape of Wnt Pathway Modulators

The Wnt signaling pathway is a fundamental cascade involved in embryonic development and tissue homeostasis. Its dysregulation is implicated in the initiation and progression of various human malignancies. smw.chnih.govaacrjournals.org Consequently, targeting the Wnt pathway represents a potential therapeutic strategy for cancer and other diseases. smw.chnih.govpatsnap.com this compound is a small-molecule inhibitor that modulates the Wnt/β-catenin pathway. researchgate.netresearchgate.netnih.gov Specifically, it is described as a small-molecule inhibitor of Wnt signaling that induces the degradation of β-catenin. researchgate.netnih.govashpublications.org This degradation is reported to occur via apoptosis induction through endoplasmic reticulum (ER) stress activation. researchgate.netnih.govashpublications.org In serum, this compound is converted to its active form, CWP232204, which has been shown in molecular studies to induce ER stress, leading to caspase activation and a reduction in β-catenin concentration. nih.gov The resulting decrease in Wnt target gene expression culminates in selective cancer cell apoptosis. nih.gov Another proposed mechanism involves the inhibition of β-catenin/TCF4 interaction. researchgate.net this compound is also reported to bind to Sam68, an RNA-binding protein that regulates alternative splicing of the TCF-1 transcription factor in a complex with CBP. smw.ch

Preclinical Evidence Supporting Therapeutic Development

For castration-resistant prostate cancer (CRPC), preclinical evidence suggests therapeutic efficacy for this compound. researchgate.netnih.gov Studies have shown that this compound blocks the growth of prostate cancer cells in vitro, ex vivo, and in vivo. nih.gov It suppresses the expression of β-catenin and the Wnt target gene survivin in prostate cancer and also downregulates AR and its splice variants in CRPC cells. nih.gov This effect is linked to the induction of ER stress and upregulation of the proapoptotic transcription factor CHOP. nih.gov

Preclinical data also indicated selective inhibitory activity of this compound on a Wnt gene reporter and decreased expression of the β-catenin target genes, cyclin D1 and survivin. researchgate.net It has shown broad anti-cancer efficacy in vitro, with significant preclinical tumor regression. asco.org

In multiple myeloma (MM), preclinical studies have demonstrated the anti-tumor activity of this compound. smw.ch

Preclinical studies have also explored this compound in intestinal tumorigenesis models, showing that long-term treatment suppressed tumor incidence and invasiveness in a murine model. patsnap.com this compound treatment downregulated cancer stem cell (CSC) markers and reduced CSC frequency in these models. patsnap.com

The following table summarizes some of the preclinical findings:

Cancer TypeKey Preclinical FindingsSource(s)
Acute Myeloid Leukemia (AML)Significant antineoplastic activity in cell cultures and animal models; potential to sensitize to chemotherapy and improve overall survival. researchgate.netnih.gov researchgate.netnih.gov
Myelodysplastic Syndrome (MDS)Significant anti-tumor activity in preclinical models. researchgate.net researchgate.net
Castration-Resistant Prostate Cancer (CRPC)Blocks growth in vitro, ex vivo, and in vivo; suppresses β-catenin and AR variants; induces ER stress and CHOP. researchgate.netnih.gov researchgate.netnih.gov
Multiple Myeloma (MM)Demonstrated anti-tumor activity. smw.ch smw.ch
Intestinal TumorsSuppressed tumorigenesis and progression in murine models; downregulated CSC markers and frequency. patsnap.com patsnap.com

Identification as a "First-in-Class" Drug in Certain Contexts

This compound has been identified as a "first-in-class" drug in specific contexts, particularly due to its mechanism of inhibiting the Wnt pathway to induce apoptosis in cancer cells. nih.govashpublications.org This designation highlights its novel approach to targeting the Wnt signaling cascade compared to existing therapeutic strategies at the time of its identification as first-in-class. patsnap.comnih.govashpublications.orgsmw.ch Its mechanism, which involves β-catenin degradation via ER stress activation, distinguishes it within the landscape of Wnt modulators. researchgate.netnih.govashpublications.org The scientific community has been actively working to bring first-in-class molecules targeting the Wnt pathway to the market, and this compound is among the molecules that have been in different stages of clinical development for cancer treatment as a Wnt pathway inhibitor. nih.govpatsnap.com

Future Directions and Research Gaps

Elucidation of Further Molecular Mechanisms

While CWP232291 is known to target the Wnt/β-catenin signaling pathway and induce apoptosis through endoplasmic reticulum (ER) stress, the precise molecular mechanisms by which it achieves these effects are not yet fully elucidated. This compound is a prodrug that is converted in vivo to its active form, CWP232204. ashpublications.org CWP232204 induces ER stress, which leads to caspase activation and subsequent β-catenin degradation. researchgate.net It also appears to promote apoptosis by binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68). frontiersin.org Further studies are needed to comprehensively map the downstream signaling cascades affected by this compound and its active metabolite. Understanding these intricate molecular interactions will be crucial for optimizing its therapeutic application and potentially identifying new targets for intervention. Research questions could focus on how the compound modulates specific pathways in different cell types and the dose-dependent effects observed.

Exploration of this compound in Additional Preclinical Disease Models

Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including castration-resistant prostate cancer (CRPC), ovarian cancer, hematological malignancies, and chemotherapy-resistant models. frontiersin.org Specifically, it has shown promise in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as solid tumors like ovarian cancer and gastrointestinal cancers. frontiersin.orgnih.govasco.org However, exploring the compound's activity in additional preclinical disease models is warranted to determine the full spectrum of its potential therapeutic applications. This includes investigating its effects on other cancer types driven by Wnt/β-catenin pathway dysregulation or those where ER stress induction could be therapeutically beneficial. Preclinical studies have shown significant anti-tumor activity in vitro and in vivo models for acute myeloid and multiple leukemia, CRPC, and gastrointestinal cancers. asco.orgresearchgate.net

Investigation of Novel Combination Therapies

Given that this compound has shown modest efficacy as a single agent in some contexts, future studies should prioritize the investigation of novel combination therapies. researchgate.net Preclinical data suggest that this compound can synergize with existing chemotherapeutic agents. For instance, it was found to be effective against cisplatin-resistant ovarian cancer cells, indicating its potential in combination with platinum-based regimens. frontiersin.org In gastrointestinal cancer models, this compound demonstrated synergistic activity with paclitaxel (B517696) and irinotecan (B1672180). asco.org Future studies are planned to explore the potential synergistic effects of this compound with other chemotherapeutic agents. researchgate.net Additionally, combining Wnt/β-catenin inhibitors with immune checkpoint inhibitors presents a promising avenue, as the Wnt pathway is implicated in immune evasion. mdpi.com Exploring combinations with other targeted therapies or immunotherapies could enhance its anti-tumor activity and overcome potential resistance mechanisms. The continuation of a phase Ib study is planned to evaluate the combination therapy of this compound with lenalidomide (B1683929) and dexamethasone (B1670325) in multiple myeloma. researchgate.net

Understanding Predictive Biomarkers for Preclinical Response

Identifying predictive biomarkers is crucial for determining which patients are most likely to respond to this compound treatment. Aberrant levels of β-catenin are reported in a significant percentage of AML cases and are associated with poor prognosis, suggesting β-catenin levels could be a potential biomarker. nih.gov The activity of this compound was more prominent in human gastric cancer cell lines harboring mutations in the β-catenin signaling pathway, such as APC, indicating that specific mutations within this pathway could serve as predictive markers. asco.org Further research is needed to identify and validate reliable biomarkers associated with Wnt pathway activation and treatment response to this compound. uii.ac.id This could involve analyzing genetic mutations, protein expression levels, or other molecular signatures in preclinical models and patient samples. The development of predictive biomarkers and concomitant research for ensuring efficacy may provide knowledge for exploiting the blockade of this pathway in future studies. nih.gov

Advanced Preclinical Model Development (e.g., more complex organoid models, humanized mouse models)

The development and utilization of more advanced preclinical models are essential for accurately predicting clinical response and further dissecting the mechanisms of action of this compound. While cell lines and standard xenograft models have been used, more complex models like patient-derived organoids (PDOs) and humanized mouse models can better recapitulate the tumor microenvironment and patient heterogeneity. frontiersin.orgnih.gov PDOs have already been utilized in studies of this compound in ovarian cancer, showing its effect on tumor growth in this more physiologically relevant system. frontiersin.orgresearchgate.net These advanced models can facilitate the evaluation of this compound as a single agent and in combination therapies, provide insights into resistance mechanisms, and aid in the identification of predictive biomarkers in a setting that more closely mirrors the clinical scenario.

Q & A

Basic Research Questions

Q. How should research questions for studying CWP232291 be formulated to ensure scientific rigor?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the viability and significance of questions. For example, a question such as “How does this compound modulate [specific pathway or receptor] in [cell type/model]?” should align with gaps in existing literature and employ testable hypotheses. Avoid overly broad questions; instead, narrow the scope using PICO (Population, Intervention, Comparison, Outcome) to define variables precisely .

Q. What experimental design principles are critical for in vitro/in vivo studies of this compound?

  • Methodological Answer :

  • Control Groups : Include vehicle controls and comparator compounds (e.g., known inhibitors/agonists of the target pathway).
  • Replication : Use ≥3 biological replicates to account for variability, especially in cell-based assays.
  • Dose-Response Curves : Establish a range of concentrations (e.g., 1 nM–10 µM) to assess efficacy and toxicity thresholds.
  • Blinding : Implement blinding in animal studies to reduce observer bias .

Q. How can researchers validate the purity and structural identity of this compound batches?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC (>95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass verification).
  • Batch Documentation : Ensure suppliers provide certificates of analysis (CoA) with Lot-specific data. Cross-validate with independent assays if reproducibility issues arise .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in apoptosis induction may arise from differences in serum concentrations or passage numbers of cells.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends or outliers .
  • Orthogonal Assays : Confirm findings using alternate methods (e.g., CRISPR knockdown vs. pharmacological inhibition of the target) .

Q. What strategies are effective for isolating and characterizing this compound-resistant cell populations?

  • Methodological Answer :

  • Selection Pressure : Expose cells to incremental doses of this compound over 6–8 weeks.
  • Marker-Based Sorting : Use flow cytometry with markers linked to resistance mechanisms (e.g., CD44+/CD24− for cancer stem cells, as in ).
  • Omics Profiling : Perform RNA-seq or proteomics to identify upregulated pathways (e.g., ABC transporters, survival kinases) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Network Analysis : Use tools like Cytoscape to map interactions between this compound-targeted proteins and disease-associated pathways.
  • Enrichment Analysis : Apply GSEA (Gene Set Enrichment Analysis) to RNA-seq data to identify overrepresented biological processes.
  • Validation : Prioritize hits with siRNA/CRISPR screens to confirm functional relevance .

Data Management and Reproducibility

Q. What standards should be followed for documenting and sharing this compound-related data?

  • Methodological Answer :

  • FAIR Principles : Ensure data are Findable (DOIs), Accessible (public repositories), Interoperable (standardized formats like .csv), and Reusable (metadata templates).
  • Supplementary Materials : Include raw data (e.g., microscopy images, blot quantifications) and analysis scripts (R/Python) in public repositories like Zenodo or Figshare .

Q. How can researchers address batch-to-batch variability in this compound experiments?

  • Methodological Answer :

  • Pre-Experimental Calibration : Test each batch in a reference assay (e.g., IC50 determination in a standard cell line).
  • Inter-Batch Controls : Include a reference sample (e.g., a known active batch) in every experiment to normalize results .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniquePurposeAcceptance Criteria
HPLCPurity assessment≥95% peak area
NMRStructural confirmationMatch to reference spectrum
LC-MSMass verificationΔ < 5 ppm from theoretical mass

Table 2 : Common Pitfalls in this compound Studies and Mitigation Strategies

PitfallMitigation
Off-target effectsUse isoform-specific inhibitors or genetic validation (e.g., CRISPR)
Poor solubilityOptimize vehicle (e.g., DMSO concentration ≤0.1%)
Inconsistent dosingPre-test stability in culture media via LC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.